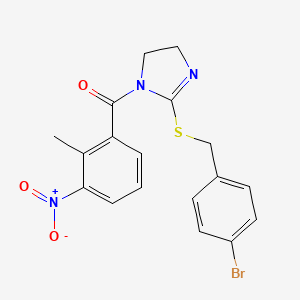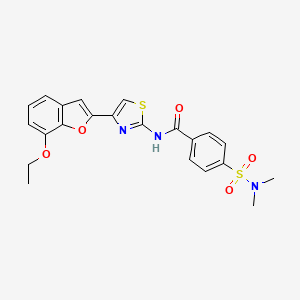![molecular formula C16H14O5 B2897059 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 408336-63-0](/img/structure/B2897059.png)
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H14O5 . It is a derivative of benzoic acid and has a molecular weight of 286.279 Da .
Molecular Structure Analysis
The molecular structure of “4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” consists of a benzoic acid moiety attached to a 4-formyl-2-methoxyphenoxy group . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for the synthesis of bisbibenzyls (natural products with versatile biological activities), was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction. The study explored the effect of catalysts and condensing agents on the yield, finding that cupric oxide and a mixture of calcium carbonate with potassium carbonate were optimal. The reaction conditions, including material input ratio and reaction time, were also optimized (Lou, 2012).
2-Hydroxy-4-methyl benzoic acid was synthesized from acetone and ethyl formate to form formyl acetone, which was then used to synthesize the target compound. The structure of the final product was confirmed through IR, MS, and ~(1)HNMR spectroscopic analyses. The study aimed to identify optimal synthesis conditions (Che et al., 2006).
The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid was detailed as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. The process involved readily available starting materials and proposed two alternative synthesis routes, offering yields of 17% and 37%, respectively. The method starting from 2-methyl-5-nitrophenol was found to be more process-oriented and suitable for resynthesis of the cardiotonic drugs (Lomov, 2019).
Bioactive and Pharmacological Potential
A study highlighted bioactive phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus. Among these compounds, one exhibited strong antioxidant activity, comparable to ascorbic acid, showcasing potential therapeutic applications (Xu et al., 2017).
Renewable chemical feedstocks were produced from the integrated liquefaction processing of lignocellulosic materials using microwave energy. The investigation found that hydrophobic phenolics could be largely separated from aqueous solutions, and the phenolic products mainly consisted of phenolic derivatives like 2-methoxy-4-propyl-phenol, showcasing potential for sustainable chemical production (Xu et al., 2012).
Polyaniline, doped with benzoic acid and substituted benzoic acids (e.g., 2-methoxybenzoic acid), was studied to understand the properties of these doped polyaniline salts. The conductivity and other properties were characterized, revealing insights into the doping process and its effects on material properties (Amarnath & Palaniappan, 2005).
Wirkmechanismus
Mode of Action
The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound, including the presence of the formyl and methoxy groups .
Action Environment
The action, efficacy, and stability of “4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the temperature, among others.
Eigenschaften
IUPAC Name |
4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGBMNGPIUDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2896979.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)

![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)

![[(3Ar,5S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl]methanesulfonyl chloride](/img/structure/B2896987.png)

![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)


![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)
